11-(5'-Azidosalicylamido)undecanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11-(5'-Azidosalicylamido)undecanoic acid (ASU) is a chemical compound that has been extensively researched for its biochemical and physiological effects. It was first synthesized in the 1990s and has since been used in various scientific studies.
Wirkmechanismus
11-(5'-Azidosalicylamido)undecanoic acid inhibits matrix metalloproteinase activity by binding to the active site of the enzyme. This prevents the enzyme from cleaving its substrate, which in turn prevents the degradation of cartilage.
Biochemische Und Physiologische Effekte
11-(5'-Azidosalicylamido)undecanoic acid has been shown to reduce cartilage degradation in vitro and in vivo. It also has anti-inflammatory properties, which further contribute to its potential therapeutic applications in the treatment of osteoarthritis.
Vorteile Und Einschränkungen Für Laborexperimente
11-(5'-Azidosalicylamido)undecanoic acid is a relatively simple compound to synthesize, making it readily available for research purposes. However, its stability in solution can be a limitation, as it can degrade over time. Additionally, its effects on matrix metalloproteinases can be difficult to measure accurately, as these enzymes are involved in a complex network of interactions within the body.
Zukünftige Richtungen
Further research is needed to fully understand the potential therapeutic applications of 11-(5'-Azidosalicylamido)undecanoic acid. This includes investigating its effects on other enzymes and pathways involved in tissue remodeling, as well as exploring its potential use in combination therapies. Additionally, the development of more stable forms of 11-(5'-Azidosalicylamido)undecanoic acid could improve its usability in research and clinical settings.
Synthesemethoden
11-(5'-Azidosalicylamido)undecanoic acid can be synthesized by reacting 11-aminoundecanoic acid with 5'-azidosalicylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide. The reaction yields 11-(5'-Azidosalicylamido)undecanoic acid, which can be purified by column chromatography.
Wissenschaftliche Forschungsanwendungen
11-(5'-Azidosalicylamido)undecanoic acid has been used in several scientific studies for its potential therapeutic applications. It has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that play a role in tissue remodeling. This makes it a potential candidate for the treatment of osteoarthritis, as matrix metalloproteinases are involved in the degradation of cartilage.
Eigenschaften
CAS-Nummer |
151059-75-5 |
---|---|
Produktname |
11-(5'-Azidosalicylamido)undecanoic acid |
Molekularformel |
C18H26N4O4 |
Molekulargewicht |
362.4 g/mol |
IUPAC-Name |
11-[(5-azido-2-hydroxybenzoyl)amino]undecanoic acid |
InChI |
InChI=1S/C18H26N4O4/c19-22-21-14-10-11-16(23)15(13-14)18(26)20-12-8-6-4-2-1-3-5-7-9-17(24)25/h10-11,13,23H,1-9,12H2,(H,20,26)(H,24,25) |
InChI-Schlüssel |
FEKPFLXOPXORSK-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])C(=O)NCCCCCCCCCCC(=O)O)O |
Kanonische SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])C(=O)NCCCCCCCCCCC(=O)O)O |
Andere CAS-Nummern |
151059-75-5 |
Synonyme |
11-(5'-azidosalicylamido)undecanoic acid 11-ASAUA |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.